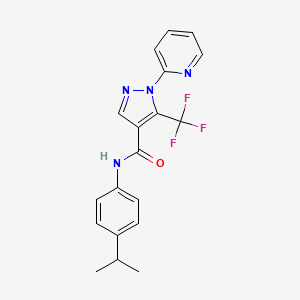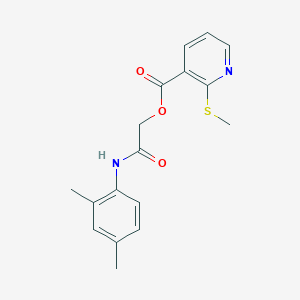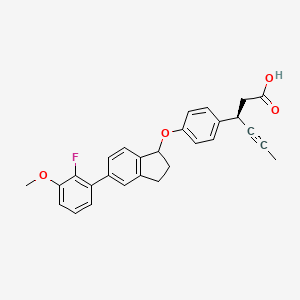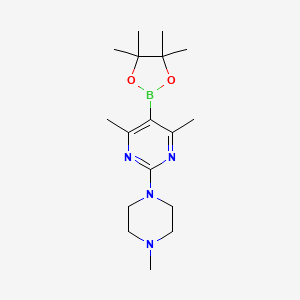
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is a complex organic compound that belongs to the class of cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various biomedical applications, including drug delivery systems. The presence of pyrrolidine and carbamoyl groups in its structure enhances its reactivity and potential for forming stable complexes with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves multiple steps:
Formation of Heptadecanedioic Acid Derivative: The initial step involves the preparation of heptadecanedioic acid, which is then esterified with 2-hexyldecanol under acidic conditions to form the corresponding ester.
Introduction of Nonyl Group: The ester is then reacted with nonyl bromide in the presence of a base to introduce the nonyl group.
Formation of Carbamoyl Group: The resulting compound is then reacted with 3-(pyrrolidin-1-yl)propylamine to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various ester and amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable complexes with metal ions, which can be used in catalysis and material science.
Biology
In biological research, this compound is used to form lipid nanoparticles for the delivery of nucleic acids, such as mRNA and siRNA. These nanoparticles protect the nucleic acids from degradation and facilitate their uptake by cells.
Medicine
In medicine, lipid nanoparticles containing this compound are used in gene therapy and vaccine delivery. The compound’s ability to form stable complexes with nucleic acids makes it an ideal candidate for delivering genetic material to target cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids and protect them from enzymatic degradation. The pyrrolidine and carbamoyl groups enhance the compound’s ability to interact with cellular membranes, facilitating the uptake of the nanoparticles by cells. Once inside the cells, the nucleic acids are released, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- Bis(2-hexyldecyl) 9-(nonyl(3-(dimethylamino)propyl)carbamoyl)heptadecanedioate
Uniqueness
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is unique due to the presence of the pyrrolidine group, which enhances its reactivity and ability to form stable complexes. This makes it more effective in forming lipid nanoparticles for drug delivery compared to similar compounds that lack the pyrrolidine group.
Propiedades
Fórmula molecular |
C66H128N2O5 |
|---|---|
Peso molecular |
1029.7 g/mol |
Nombre IUPAC |
bis(2-hexyldecyl) 9-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]heptadecanedioate |
InChI |
InChI=1S/C66H128N2O5/c1-6-11-16-21-24-33-42-57-68(58-45-56-67-54-43-44-55-67)66(71)63(50-38-29-25-31-40-52-64(69)72-59-61(46-34-19-14-9-4)48-36-27-22-17-12-7-2)51-39-30-26-32-41-53-65(70)73-60-62(47-35-20-15-10-5)49-37-28-23-18-13-8-3/h61-63H,6-60H2,1-5H3 |
Clave InChI |
IVWUIIUCEXNMAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)


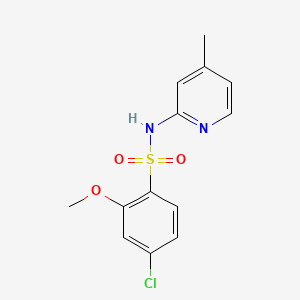
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)




